Physicochemical Profiling and SuFEx Applications of (Pyrrolidin-3-yl)methanesulfonyl Fluoride Hydrochloride
Physicochemical Profiling and SuFEx Applications of (Pyrrolidin-3-yl)methanesulfonyl Fluoride Hydrochloride
Executive Summary
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), balancing warhead reactivity with aqueous stability is the central dogma of drug design. Highly reactive electrophiles often suffer from rapid clearance and off-target toxicity, while overly stable groups fail to engage their targets. (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride (CAS: 2126160-86-7) represents a highly privileged bifunctional building block that elegantly solves this paradox.
By combining a versatile pyrrolidine pharmacophore with a methanesulfonyl fluoride warhead, this compound serves as a premier hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. This whitepaper dissects the physicochemical properties, mechanistic causality, and validated protocols required to deploy this molecule effectively in covalent drug discovery.
Physicochemical Properties & Structural Causality
Understanding the physicochemical baseline of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below highlights the deliberate structural choices embedded in this molecule.
Quantitative Data Summary
| Property | Value | Causality / Experimental Implication |
| Chemical Name | (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride | The aliphatic linker isolates the sulfonyl group from the ring, providing rotational freedom for optimal target engagement. |
| CAS Number | 2126160-86-7 | - |
| Molecular Formula | C5H11ClFNO2S | - |
| Molecular Weight | 203.66 g/mol | Low molecular weight ensures that subsequent N-derivatizations remain within Lipinski's Rule of 5 parameters. |
| Salt Form | Hydrochloride (HCl) | Critical: Protonates the secondary amine, preventing autocatalytic polymerization and dramatically improving aqueous solubility. |
| CLogP | -0.272 | Highly hydrophilic in its native state; requires N-functionalization (e.g., acylation) to optimize cellular membrane permeability. |
| Warhead Type | Sulfonyl Fluoride (-SO2F) | The high bond dissociation energy of the S-F bond renders it highly resistant to aqueous hydrolysis, unlike traditional sulfonyl chlorides. |
The "Sleeping Beauty" Phenomenon: Mechanism of SuFEx
The cornerstone of sulfonyl fluoride utility in chemical biology is the "Sleeping Beauty" phenomenon [2]. Unlike Michael acceptors (e.g., acrylamides) that rely on intrinsic electrophilicity to trap accessible cysteines, sulfonyl fluorides are virtually inert in physiological media.
They only "awaken" when they bind to a specific protein microenvironment. The target protein must provide a precise spatial arrangement of a nucleophile (Ser, Tyr, Lys, or His) and a hydrogen-bond network to stabilize the transition state and assist in fluoride leaving group departure. Methanesulfonyl fluorides have a strong historical precedent in this regard, acting as potent irreversible inhibitors of serine hydrolases (like acetylcholinesterase) by mimicking the transition state geometry of the native substrate [3].
Fig 1: The "Sleeping Beauty" mechanism of SuFEx covalent activation.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to troubleshoot deviations.
Protocol 1: N-Derivatization to Generate SuFEx Probes
Because the starting material is an HCl salt, the secondary amine must be liberated in situ to undergo functionalization (e.g., amide coupling) while strictly preserving the -SO2F warhead.
Step-by-Step Workflow:
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Solubilization: Suspend 1.0 eq of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
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Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) at 0°C.
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Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a nucleophile, ensuring the -SO2F group remains untouched while the pyrrolidine HCl salt is neutralized.
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Electrophile Addition: Slowly add 1.1 eq of the desired acid chloride or isocyanate.
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Reaction Monitoring: Stir for 2 hours at room temperature. Monitor via LC-MS.
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Self-Validation: The reaction is complete when the mass of the free base (m/z 168.04 [M+H]+) is entirely consumed, replaced by the target mass.
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Workup: Wash the organic layer with cold 0.1 M HCl, followed by brine.
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Causality: The acidic wash removes unreacted DIPEA and trace unreacted starting material without hydrolyzing the highly stable sulfonyl fluoride.
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Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Protocol 2: In Vitro Covalent Labeling & Chemoproteomic Validation
Once the probe is synthesized, it must be tested against the target protein (e.g., a Serine Protease) to validate proximity-driven SuFEx activation [4].
Step-by-Step Workflow:
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Protein Preparation: Dilute the recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
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Causality: pH 7.4 is critical. Lowering the pH would protonate the active-site histidine/serine network, destroying the nucleophilicity required to trigger the SuFEx reaction.
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Probe Incubation: Add the SuFEx probe (from a 10 mM DMSO stock) to a final concentration of 20 µM (1% DMSO final). Incubate at 37°C for 2 hours.
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Acid Quenching: Add Formic Acid to a final concentration of 1% (v/v).
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Self-Validation: This immediately drops the pH below 3.0, denaturing the protein and protonating all nucleophiles. This halts the reaction instantly, ensuring that any covalent adducts detected were formed during the physiological incubation, not as post-lysis artifacts.
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Intact Mass Analysis: Analyze the quenched sample via LC-MS (Q-TOF). A successful reaction is validated by a mass shift corresponding to [Protein Mass] + [Probe Mass] - 19 Da (Fluoride) - 1 Da (Proton).
Fig 2: Experimental workflow for SuFEx-based covalent inhibitor screening.
Analytical Validation & Data Interpretation
When utilizing (Pyrrolidin-3-yl)methanesulfonyl fluoride derivatives, data interpretation relies on differentiating specific SuFEx events from non-specific electrophilic stress.
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Denatured Protein Control: Always run a parallel assay where the protein is pre-boiled before probe addition. Because the "Sleeping Beauty" mechanism requires a precisely folded 3D microenvironment, the denatured control must show zero labeling. If labeling occurs on the denatured protein, the probe is too reactive and will likely exhibit high off-target toxicity in vivo.
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Selectivity Profiling: The unique geometry of the pyrrolidine ring directs the methanesulfonyl fluoride into specific sub-pockets. Variations in the N-substituent will drastically alter the chemoproteomic profile, allowing researchers to tune selectivity away from anti-targets (like Cathepsin G) and toward primary targets (like Human Neutrophil Elastase).
References
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Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
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Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct Protein Science (PubMed Central) URL:[Link]
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Covalent drug discovery using sulfur(VI) fluoride exchange warheads Expert Opinion on Drug Discovery (PubMed) URL:[Link]
